molecular formula C26H22Cl2N4O5S B15185690 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide CAS No. 79102-65-1

4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B15185690
CAS No.: 79102-65-1
M. Wt: 573.4 g/mol
InChI Key: DKCXZVSRPSMJSN-UHFFFAOYSA-N
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Description

4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,5-dichloro-4-((dimethylamino)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Complex Formation: The azo group can form complexes with metal ions, which is useful in analytical applications.

    Coloration: The conjugated system of the compound absorbs visible light, resulting in its intense color.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-phenyl-naphthalene-2-carboxamide
  • 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

Uniqueness

The uniqueness of 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide lies in its specific substituents, which confer distinct chemical properties and applications. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain industrial applications compared to its analogs.

Properties

CAS No.

79102-65-1

Molecular Formula

C26H22Cl2N4O5S

Molecular Weight

573.4 g/mol

IUPAC Name

4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H22Cl2N4O5S/c1-32(2)38(35,36)23-14-18(27)21(13-19(23)28)30-31-24-16-9-5-4-8-15(16)12-17(25(24)33)26(34)29-20-10-6-7-11-22(20)37-3/h4-14,33H,1-3H3,(H,29,34)

InChI Key

DKCXZVSRPSMJSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)Cl

Origin of Product

United States

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